molecular formula C27H29N5O B611513 Denifanstat CAS No. 1399177-37-7

Denifanstat

Cat. No. B611513
CAS RN: 1399177-37-7
M. Wt: 439.6 g/mol
InChI Key: BBGOSBDSLYHMRA-UHFFFAOYSA-N
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Description

Denifanstat, also known as TVB-2640, is a potent and selective inhibitor of fatty acid synthase (FASN). Fatty acid synthase is an enzyme responsible for the synthesis of palmitate, a key fatty acid involved in lipid biosynthesis. This compound has been investigated for its potential therapeutic applications in various diseases, including nonalcoholic steatohepatitis (NASH) and certain types of cancer .

Scientific Research Applications

Denifanstat has a wide range of scientific research applications, including:

Mechanism of Action

Denifanstat exerts its effects by inhibiting fatty acid synthase, an enzyme crucial for the synthesis of palmitate. By blocking fatty acid synthase, this compound reduces the production of palmitate and other fatty acids, leading to decreased lipid accumulation in cells. This mechanism is particularly relevant in conditions like NASH, where excessive lipid accumulation contributes to disease progression. This compound also reduces inflammation and fibrosis by preventing the activation of immune and stellate cells .

Similar Compounds:

    Orlistat: Another fatty acid synthase inhibitor used primarily for weight loss.

    C75: A synthetic compound that inhibits fatty acid synthase and has been studied for its potential anti-cancer properties.

    Cerulenin: A natural product that inhibits fatty acid synthase and has been used in research to study lipid metabolism.

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for fatty acid synthase. Unlike other inhibitors, this compound has shown significant efficacy in clinical trials for NASH and cancer, making it a promising candidate for therapeutic development .

Safety and Hazards

The most frequently reported adverse events (AEs) were palmar-plantar erythrodysesthesia, hypertension, mucositis, dry eye, fatigue, and skin infection . It is recommended to ensure adequate ventilation and use personal protective equipment when handling Denifanstat .

Future Directions

Denifanstat is currently being investigated for various cancers . The drug is still in the research phase and more studies are needed to fully understand its potential benefits and risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Denifanstat is synthesized through a multi-step chemical process. The synthesis involves the formation of a benzonitrile core, followed by the introduction of various functional groups to achieve the final structure. The key steps include:

  • Formation of the benzonitrile core.
  • Introduction of a piperidine ring.
  • Addition of a cyclobutyl group.
  • Incorporation of a triazole moiety.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Denifanstat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups .

properties

IUPAC Name

4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGOSBDSLYHMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1399177-37-7
Record name Denifanstat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399177377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DENIFANSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF95B2LZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: TVB-2640 is an orally available, reversible, potent, and selective inhibitor of Fatty Acid Synthase (FASN). [, , , ] It binds to the ketoacyl reductase (KR) domain of FASN, preventing the synthesis of palmitate, a key building block for long-chain fatty acids. [, ] This inhibition disrupts multiple cellular processes essential for tumor cell proliferation and survival, including:

  • Plasma membrane remodeling: Alters lipid raft formation and disrupts receptor tyrosine kinase (RTK) clustering. [, ]
  • Signal transduction pathway inhibition: Reduces phosphorylation of AKT (S473), inhibits Wnt/β-catenin signaling, and downregulates c-Myc expression. [, , ]
  • Gene expression reprogramming: Modulates gene expression related to fatty acid metabolism, cell survival, and cell growth. [, ]
  • Induction of apoptosis: Triggers apoptosis in tumor cells via multiple mechanisms, including endoplasmic reticulum stress. [, , ]
  • Enhanced MHC-I expression: Reduces palmitoylation and lysosomal degradation of MHC-I, potentially enhancing immune recognition of tumor cells. []

A: While specific spectroscopic data is not provided in the research papers, a detailed atomic model of the core modifying region of human FASN in complex with Denifanstat has been developed. [] This model provides valuable insights into the binding mode and interactions of TVB-2640 with its target.

ANone: The research papers primarily focus on the biological effects and clinical development of TVB-2640. Therefore, information about material compatibility and stability under various non-biological conditions is not available.

A: TVB-2640 itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting FASN to block its catalytic activity in fatty acid synthesis. [, ]

A: Yes, computational chemistry has played a role. The development of a detailed atomic model for the FASN-Denifanstat complex involved computational modeling techniques. [] This model aids in understanding the binding mode and interactions of TVB-2640 with FASN at a molecular level.

ANone: The research papers primarily focus on the scientific and clinical aspects of TVB-2640. Consequently, information regarding specific SHE regulations and compliance is not covered.

ANone: TVB-2640 exhibits:

  • Pharmacokinetics:
    • Excellent oral bioavailability. [, ]
    • Plasma drug levels increase dose-dependently. [, ]
    • A half-life of approximately 15 hours, supporting once-daily administration. [, ]
    • Similar clearance rates on days 1 and 8 (or day 15 for combination therapy). []
  • Pharmacodynamics:
    • Increased serum malonyl carnitine and decreased tripalmitin levels after treatment, confirming FASN inhibition. [, , ]
    • Decreased pAKT (S473) in tumor biopsies after one treatment cycle. [, ]
    • Modulation of lipid metabolism pathways in both tumor biopsies and whole blood, consistent with preclinical findings. []
    • Inhibition of de novo lipogenesis in sebum collected from the forehead. []

ANone: TVB-2640 has demonstrated efficacy in preclinical and clinical settings:

  • In vitro:
    • Induces apoptosis and inhibits growth in various cancer cell lines, including those of breast, colon, lung, and pancreatic origin. [, , , , ]
    • Shows synergy with paclitaxel in inhibiting tumor cell growth. [, ]
  • In vivo:
    • Inhibits tumor growth in xenograft models of various cancers, including colon, lung, pancreatic, and ovarian cancers. [, , ]
    • Demonstrates tumor growth inhibition or regression in diverse tumor types. []
    • Shows improved efficacy when combined with paclitaxel. [, , ]
  • Clinical Trials:
    • Phase I trials established the maximum tolerated dose (MTD) as 100 mg/m2 once daily. [, , ]
    • Showed promising early signs of activity in solid tumors, including partial responses and prolonged stable disease. [, , , , ]
    • Demonstrated activity in KRAS-mutant non-small cell lung cancer (NSCLC) patients, a historically difficult-to-treat population. [, ]
    • Showed promising results in combination with bevacizumab in recurrent glioblastoma, achieving a statistically significant improvement in progression-free survival compared to historical controls. [, , , ]
    • Currently being investigated in Phase II trials for various cancers, including NASH and mCRPC. [, , ]

ANone: While specific resistance mechanisms to TVB-2640 are not fully elucidated, research suggests potential links:

  • Adaptive changes in tumor microenvironment: Changes in the tumor microenvironment, such as increased hypoxia, could contribute to resistance. []

ANone: TVB-2640 has generally been well-tolerated in clinical trials, with most adverse events being mild to moderate:

  • Common Adverse Events:
    • Alopecia [, , ]
    • Palmar-plantar erythrodysesthesia (PPE) [, , ]
    • Dry eye [, ]
    • Decreased appetite []
  • Grade 3 Adverse Events:
    • Corneal edema (potentially due to disruption of tear film lipid metabolism) []
    • PPE []
    • Decreased appetite []
  • Other:
    • No QTc prolongation observed [, ]
    • No enhancement of known paclitaxel toxicity observed in combination therapy [, , ]
    • Rare cases of pneumonitis in combination therapy, but the contribution of TVB-2640 is unclear [, ]

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